Phenylpyruvic acid calcium salt

Description

BenchChem offers high-quality Phenylpyruvic acid calcium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylpyruvic acid calcium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-oxo-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H8O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,11,12);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMOJVSLBZNTK-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14CaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54865-40-6 |

Source

|

| Record name | (T-4)-Bis[α-(oxo-κO)benzenepropanoato-κO]calcium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54865-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(benzenepyruvato)calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054865406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(benzenepyruvato)calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and molecular weight of phenylpyruvic acid calcium salt

An In-Depth Technical Guide to the Chemical Structure and Properties of Phenylpyruvic Acid Calcium Salt

Executive Summary

Phenylpyruvic acid, a critical keto-acid intermediate in the metabolic pathway of phenylalanine, and its corresponding calcium salt are compounds of significant interest to researchers in metabolic diseases, neurobiochemistry, and pharmaceutical development. The accumulation of phenylpyruvic acid in the body is a hallmark of the genetic disorder Phenylketonuria (PKU), making its stable salt form an essential reference standard and research tool.[1][2] This guide provides a comprehensive technical overview of the chemical structure, molecular weight, and key physicochemical properties of phenylpyruvic acid calcium salt. It delves into the pivotal concept of keto-enol tautomerism, which defines its structural behavior, and presents detailed protocols for its synthesis and analytical characterization, designed to provide scientists with actionable, field-proven insights.

Phenylpyruvic Acid: The Parent Molecule

A thorough understanding of the parent molecule, phenylpyruvic acid (PPA), is fundamental to appreciating the properties of its calcium salt. PPA is an organic compound with the IUPAC name 2-oxo-3-phenylpropanoic acid.[1]

The Critical Concept of Keto-Enol Tautomerism

Phenylpyruvic acid does not exist as a single, static structure but as an equilibrium mixture of two tautomeric forms: a keto form and an enol form.[1][2] This equilibrium is highly sensitive to the molecular environment, particularly the solvent.

-

In the solid state and in most aprotic organic solvents , the enol form is the major species, stabilized by resonance.[3][4]

This tautomerism is the single most important chemical feature of PPA, as it dictates its reactivity and spectroscopic properties. The interconversion between these forms can be studied using NMR and IR spectroscopy.[3][4][5]

Caption: Keto-Enol Tautomerism of Phenylpyruvic Acid.

Biochemical Significance: Phenylketonuria (PKU)

In healthy individuals, the amino acid phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase. When this enzyme is deficient, phenylalanine accumulates and is instead transaminated to phenylpyruvic acid.[1] Elevated levels of PPA and other metabolites are neurotoxic and lead to the severe intellectual disability characteristic of untreated PKU. Therefore, accurate detection and quantification of PPA in biological fluids are critical for the diagnosis and monitoring of this disorder.[6]

| Property | Value | Source |

| IUPAC Name | 2-Oxo-3-phenylpropanoic acid | [1] |

| Chemical Formula | C₉H₈O₃ | [1][7] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | White to yellow crystalline solid | [2] |

| Melting Point | ~155 °C (decomposes) | [1] |

| CAS Number | 156-06-9 | [1][7] |

| Table 1: Core Physicochemical Properties of Phenylpyruvic Acid. |

Phenylpyruvic Acid Calcium Salt: Structure and Properties

The calcium salt of PPA is often preferred in laboratory settings due to its increased stability compared to the free acid.

Chemical Structure and Stoichiometry

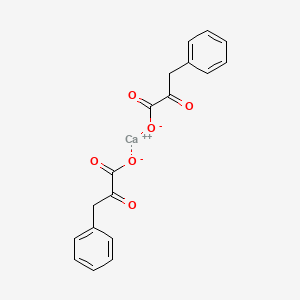

Phenylpyruvic acid calcium salt is an ionic compound formed from one divalent calcium cation (Ca²⁺) and two phenylpyruvate anions. This 2:1 stoichiometry gives it the IUPAC name calcium bis(2-oxo-3-phenylpropanoate).[8] Unlike the free acid, which exists primarily in the enol form in its crystalline state, the solid calcium salt locks the molecule into its keto form.[3][4] This is a crucial distinction for analytical characterization, as the spectroscopic signatures (e.g., IR carbonyl stretch) will differ significantly from the parent acid.

Caption: Ionic Structure of Phenylpyruvic Acid Calcium Salt.

Molecular Formula and Weight

Based on its 2:1 stoichiometry, the molecular properties of the calcium salt are well-defined. Multiple chemical suppliers and databases confirm these values.[8][9][10][11]

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₄CaO₆ | [9][10][11] |

| Molecular Weight | 366.38 g/mol | [9][10] |

| Appearance | White or almost white crystalline powder | [11] |

| CAS Number | 51828-93-4, 54865-40-6 | [10] |

| Table 2: Physicochemical Properties of Phenylpyruvic Acid Calcium Salt. |

Synthesis and Preparation

The calcium salt can be prepared through several methods, often involving the carbonylation of a benzyl precursor in the presence of a calcium base, such as calcium hydroxide.[12] This approach directly yields the salt, which can precipitate from the reaction medium.

Example Protocol: Synthesis via Double Carbonylation of Benzyl Chloride

This protocol is adapted from established industrial methods where benzyl chloride is reacted with carbon monoxide in the presence of a cobalt catalyst and a base.[12][13]

Experimental Choices & Rationale:

-

Binary Solvent System (e.g., Water and Methyl Isobutyl Ketone): This system is chosen for its efficiency. The organic solvent dissolves the cobalt catalyst and benzyl chloride, while the aqueous phase contains the calcium hydroxide. This phase separation facilitates product recovery and catalyst recycling.[12]

-

Calcium Hydroxide (Ca(OH)₂): Serves as the base to neutralize the newly formed carboxylic acid, directly precipitating the desired calcium salt.[12]

-

Cobalt Carbonyl Catalyst: This is the catalyst of choice for the carbonylation reaction, facilitating the insertion of CO molecules.[12]

Step-by-Step Methodology:

-

Reactor Setup: Charge a high-pressure autoclave with methyl isobutyl ketone (organic phase), water, calcium hydroxide, and a cobalt carbonyl catalyst (e.g., dicobalt octacarbonyl).[12]

-

Reactant Addition: Add benzyl chloride to the mixture.

-

Pressurization & Heating: Seal the autoclave, flush with carbon monoxide (CO), and then pressurize with CO to the target pressure (e.g., 10-50 kg/cm ²). Heat the reaction mixture to 70-80°C to initiate the reaction.[12]

-

Reaction: Maintain the temperature and pressure with agitation for several hours (e.g., 6 hours) until the reaction is complete.

-

Product Recovery: Cool the reactor and vent the excess CO. The phenylpyruvic acid calcium salt will have precipitated as a solid.

-

Purification: Filter the reaction mixture to isolate the solid product. Wash the precipitate with water and an organic solvent (e.g., acetone) to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified solid under a vacuum to yield the final product.

Caption: Workflow for the Synthesis of Phenylpyruvic Acid Calcium Salt.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of phenylpyruvic acid calcium salt is paramount for its use in research and development. A multi-technique approach is required for comprehensive characterization.

Protocol: LC-MS/MS for Quantification in Biological Matrices

For researchers studying PKU, quantifying PPA in urine or plasma is a primary application. This protocol is based on modern, sensitive LC-MS/MS methods that avoid cumbersome derivatization steps.[6]

Rationale for Method Selection:

-

LC-MS/MS: Provides superior sensitivity and selectivity compared to older colorimetric or HPLC-UV methods, which are prone to interference.[6]

-

Liquid-Liquid Extraction (LLE): An effective method for sample cleanup, removing salts and other interferences from urine that could suppress the MS signal. Dichloromethane is an effective solvent for this purpose.[6]

-

Internal Standard (IS): The use of an internal standard, such as trans-cinnamic acid, is critical for accurate quantification as it corrects for variations in extraction efficiency and instrument response.[6]

Step-by-Step Methodology:

-

Standard Preparation: Prepare stock solutions (e.g., 1 mM) of phenylpyruvic acid calcium salt and the internal standard (trans-cinnamic acid) in methanol. Create a series of calibration standards by diluting the stock solution.[6]

-

Sample Preparation (Urine):

-

Take a 100 µL aliquot of the urine sample.

-

Add the internal standard solution.

-

Perform a liquid-liquid extraction by adding 500 µL of dichloromethane, vortexing vigorously, and centrifuging to separate the layers.

-

Transfer the organic (bottom) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

MS Detection: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions: Monitor the transition for PPA (e.g., m/z 162.8 -> 90.9) and the internal standard (e.g., m/z 147.0 -> 103.1).[6]

-

-

Data Analysis: Quantify the amount of PPA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Applications in Research and Development

The stability and well-defined properties of phenylpyruvic acid calcium salt make it a valuable tool for several scientific applications:

-

Pharmaceutical and Biochemical Research: It serves as a crucial reference standard for developing and validating analytical methods to diagnose and monitor PKU.[6][14] It is also a key intermediate in the synthesis of various bioactive molecules and is used in enzymatic studies to understand metabolic pathways.[11][]

-

Drug Development: Derivatives of phenylpyruvic acid have been investigated as potential inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine, indicating its utility as a scaffold in drug discovery.[2]

-

Food and Cosmetic Industries: The compound has been explored for its potential as a food additive and for its antioxidant properties in cosmetic formulations.[11]

References

-

Wikipedia. Phenylpyruvic acid. [Link]

-

Scite.ai. Keto-enol tautomerism and vibrational spectra of phenylpyruvic acids. [Link]

-

Georganics. Phenylpyruvic acid – preparation and application. [Link]

-

PubMed. Studies on phenylpyruvic acid. I. Keto-enol tautomerism. [Link]

-

Taylor & Francis Online. Keto-Enol Tautomerism of Mono-Substituted Phenylpyruvic Acids as Studied by NMR and PM3 Calculation. [Link]

-

PubChem - NIH. Calcium phenylpyruvate | C18H14CaO6 | CID 4644093. [Link]

-

Chemsrc.com. phenylpyruvic acid calcium salt Price from Supplier. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of phenyl pyruvic acid. [Link]

-

Organic Syntheses. phenylpyruvic acid. [Link]

- Google Patents. CN102050725A - Method for preparing Alpha-keto-phenylalanine calcium.

-

Axios Research. Phenylpyruvate Calcium Salt (2-Keto-Phenylalanine Calcium Salt) - CAS - 51828-93-4. [Link]

-

DergiPark. Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC. [Link]

Sources

- 1. Phenylpyruvic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]

- 3. scite.ai [scite.ai]

- 4. Studies on phenylpyruvic acid. I. Keto-enol tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. CAS 156-06-9: Phenylpyruvic acid | CymitQuimica [cymitquimica.com]

- 8. Calcium phenylpyruvate | C18H14CaO6 | CID 4644093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Calcium phenylpyruvate | CAS 51828-93-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. 54865-40-6 CAS MSDS (PHENYLPYRUVIC ACID CALCIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. EP0195530A2 - Process for the preparation of phenyl pyruvic acid - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. Phenylpyruvate Calcium Salt (2-Keto-Phenylalanine Calcium Salt) - CAS - 51828-93-4 | Axios Research [axios-research.com]

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Phenylpyruvic Acid Calcium Salt

Foreword for the Researcher

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of phenylpyruvic acid calcium salt. Phenylpyruvic acid, a key metabolite of phenylalanine, and its salts are of significant interest, particularly in the context of metabolic disorders and as intermediates in the synthesis of bioactive compounds.[] The calcium salt, in particular, is utilized in pharmaceutical formulations, for instance, in tablets for treating chronic renal failure by mitigating protein metabolism disorders.[2]

A thorough understanding of the thermodynamic properties and stability of this active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy. This guide moves beyond a simple recitation of facts, instead providing a framework for both understanding the existing knowledge and, crucially, for designing the experimental investigations necessary to fill the current knowledge gaps. We will delve into the "why" behind experimental choices, offering a practical, field-tested perspective on generating the robust data required for successful drug development.

Physicochemical Characterization of Phenylpyruvic Acid Calcium Salt

Phenylpyruvic acid calcium salt, also known as calcium 2-oxo-3-phenylpropanoate, is the calcium salt of the keto acid of phenylalanine.[2][3][4]

Chemical Structure and Properties

The fundamental properties of phenylpyruvic acid calcium salt are summarized in the table below. It is important to note that the compound is known to be hygroscopic, a property that has significant implications for its handling, storage, and formulation.[2] The noted melting point is accompanied by decomposition, suggesting that thermal stress is a critical factor in its stability.[2]

| Property | Value | Source(s) |

| IUPAC Name | calcium bis(2-oxo-3-phenylpropanoate) | [5] |

| CAS Number | 51828-93-4 | [2][4] |

| Molecular Formula | C₁₈H₁₄CaO₆ | [4][5] |

| Molecular Weight | 366.38 g/mol | [4][5] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 172°C (with decomposition) | [2] |

| Solubility | Slightly soluble in DMSO | [2] |

| Stability | Hygroscopic | [2] |

Thermodynamic Properties: A Gateway to Understanding Behavior in Solution

The thermodynamic properties of an API are not merely academic values; they are critical predictors of its behavior during manufacturing and in its final dosage form.[6] Key parameters such as the enthalpy of solution dictate how the substance will interact with solvents, a cornerstone of formulation development.

Enthalpy of Solution: The Energetics of Dissolution

The enthalpy of solution (ΔHsol) is the heat change associated with the dissolution of a substance in a solvent at constant pressure.[7] It is a crucial parameter that informs whether the dissolution process is endothermic (absorbs heat) or exothermic (releases heat). This, in turn, influences the solubility's dependence on temperature.[6]

An experimental determination of the enthalpy of solution for phenylpyruvic acid calcium salt is essential. The following protocol outlines a robust method for this determination using an isothermal titration calorimeter (ITC), a highly sensitive technique for measuring the heat changes in chemical reactions.

Experimental Protocol: Determination of Enthalpy of Solution by Isothermal Titration Calorimetry

Objective: To determine the enthalpy of solution (ΔHsol) of phenylpyruvic acid calcium salt in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

Phenylpyruvic acid calcium salt (high purity)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Isothermal Titration Calorimeter (ITC)

-

Microbalance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh a precise amount of phenylpyruvic acid calcium salt.

-

Prepare a stock solution of the salt in PBS at a known concentration. The concentration should be chosen to ensure complete dissolution.

-

Prepare a separate solution of PBS to be used in the sample cell.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample and reference cells with deionized water and then with the PBS buffer.

-

Fill the reference cell with PBS.

-

Fill the sample cell with the PBS solution.

-

-

Titration:

-

Load the stock solution of phenylpyruvic acid calcium salt into the injection syringe.

-

Initiate the titration sequence. A series of small, precise injections of the salt solution into the sample cell will be performed.

-

The instrument will measure the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data will be a series of heat pulses corresponding to each injection.

-

Integrate the heat pulses to obtain the total heat change as a function of the molar ratio of the salt to the solvent.

-

Fit the data to an appropriate binding model (in this case, a simple dissolution model) to determine the enthalpy of solution (ΔHsol).

-

Causality and Self-Validation:

-

Why ITC? ITC provides a direct measurement of the heat of reaction, offering high accuracy and precision. It allows for the determination of thermodynamic parameters in a single experiment.

-

Self-Validating System: The consistency of the heat changes across multiple injections and the goodness of fit of the data to the dissolution model provide an internal validation of the experimental results. A well-defined, sigmoidal binding isotherm is indicative of a reliable measurement.

Gibbs Free Energy and Entropy of Solution

The Gibbs free energy of solution (ΔGsol) determines the spontaneity of the dissolution process. A negative ΔGsol indicates a spontaneous process. It is related to the enthalpy (ΔHsol) and entropy (ΔSsol) of solution by the following equation:

The entropy of solution (ΔSsol) reflects the change in disorder of the system upon dissolution.

To determine ΔGsol, the solubility of phenylpyruvic acid calcium salt at a given temperature is required. Once solubility is known, ΔGsol can be calculated, and subsequently, ΔSsol can be derived using the experimentally determined ΔHsol.

Experimental Protocol: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of phenylpyruvic acid calcium salt in water at a specified temperature (e.g., 25°C).

Materials:

-

Phenylpyruvic acid calcium salt

-

Deionized water

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and filters

Procedure:

-

Equilibration:

-

Add an excess amount of phenylpyruvic acid calcium salt to a known volume of deionized water in a sealed container.

-

Place the container in a shaking incubator set at the desired temperature.

-

Allow the suspension to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a suitable filter (e.g., 0.45 µm) to remove any undissolved solids.

-

Dilute the filtered solution with a known volume of a suitable solvent (e.g., mobile phase for HPLC analysis).

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of phenylpyruvic acid.

-

Inject the diluted sample onto the HPLC system.

-

Determine the concentration of the dissolved salt by comparing the peak area to a standard curve prepared with known concentrations of phenylpyruvic acid calcium salt.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the concentration determined by HPLC and the dilution factor.

-

Causality and Self-Validation:

-

Why equilibrium? Ensuring the system reaches equilibrium is crucial for determining the thermodynamic solubility.[6] This is achieved by using an excess of the solid and allowing sufficient time for dissolution.

-

Self-Validating System: The consistency of solubility values from multiple samples and at different time points after reaching the initial equilibrium plateau validates that true equilibrium has been achieved.

Stability of Phenylpyruvic Acid Calcium Salt: A Critical Assessment

The stability of an API is a critical quality attribute that can be influenced by various environmental factors such as temperature, humidity, and light.[10][11] Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of the drug substance.[12]

Potential Degradation Pathways

Based on the structure of phenylpyruvic acid, several degradation pathways can be anticipated:

-

Decarboxylation: The α-keto acid moiety is susceptible to decarboxylation, especially under thermal stress, which would lead to the formation of phenylacetaldehyde.

-

Oxidation: The molecule could be susceptible to oxidative degradation, potentially leading to the formation of benzaldehyde and oxalic acid.[13]

-

Hydrolysis: While the calcium salt itself is a product of an acid-base reaction, the stability in aqueous solutions of varying pH needs to be thoroughly investigated.

Forced Degradation Studies: A Protocol-Driven Approach

A systematic approach to forced degradation is necessary to understand the intrinsic stability of phenylpyruvic acid calcium salt. The following protocols are designed to assess its stability under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[14]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of phenylpyruvic acid calcium salt under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

Phenylpyruvic acid calcium salt

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector

-

Photostability chamber

-

Oven

A. Hydrolytic Degradation:

-

Acidic Hydrolysis:

-

Prepare a solution of phenylpyruvic acid calcium salt in a suitable solvent (e.g., water:acetonitrile).

-

Add HCl to achieve a final concentration of 0.1 N.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

-

Withdraw samples at various time points, neutralize with NaOH, and analyze by HPLC.

-

-

Alkaline Hydrolysis:

-

Prepare a solution of the salt as described above.

-

Add NaOH to achieve a final concentration of 0.1 N.

-

Incubate and sample as for acidic hydrolysis, neutralizing with HCl before analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of the salt in water.

-

Incubate and sample as described above.

-

B. Oxidative Degradation:

-

Prepare a solution of the salt.

-

Add H₂O₂ to achieve a final concentration of 3%.

-

Incubate at room temperature for a defined period.

-

Withdraw samples and analyze by HPLC.

C. Photolytic Degradation:

-

Expose a solid sample and a solution of the salt to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14][15]

-

A control sample should be protected from light.

-

Analyze both the exposed and control samples by HPLC.

D. Thermal Degradation:

-

Expose a solid sample of the salt to elevated temperatures (e.g., 80°C, 100°C) in an oven for a defined period.

-

Analyze the sample by HPLC.

Data Analysis for all Forced Degradation Studies:

-

Peak Purity: Use a PDA detector to assess the peak purity of the parent compound and any degradation products.

-

Mass Balance: Account for the amount of the parent compound lost and the amount of degradation products formed.

-

Identification of Degradation Products: If significant degradation is observed, techniques such as LC-MS/MS should be employed to identify the structure of the degradation products.

Causality and Self-Validation:

-

Why these conditions? These stress conditions mimic potential environmental exposures during manufacturing, storage, and administration, providing a comprehensive understanding of the molecule's lability.

-

Self-Validating System: The use of a validated, stability-indicating HPLC method is crucial. The method's ability to separate the parent drug from all degradation products ensures the accuracy of the stability assessment.

Hygroscopicity: The Influence of Moisture

The hygroscopic nature of phenylpyruvic acid calcium salt necessitates a quantitative assessment of its moisture sorption and desorption behavior.[2] This is critical for defining appropriate packaging and storage conditions to prevent physical and chemical instability.

Experimental Protocol: Moisture Sorption-Desorption Isotherm

Objective: To determine the moisture sorption-desorption profile of phenylpyruvic acid calcium salt.

Materials:

-

Phenylpyruvic acid calcium salt

-

Dynamic Vapor Sorption (DVS) instrument or a series of desiccators with saturated salt solutions to create environments of known relative humidity (RH).

-

Microbalance

Procedure (using DVS):

-

Sample Preparation:

-

Place a known amount of the salt in the DVS sample pan.

-

-

Drying:

-

Dry the sample in the DVS instrument under a stream of dry nitrogen until a constant weight is achieved.

-

-

Sorption:

-

Expose the sample to a series of increasing RH levels (e.g., from 0% to 90% in 10% increments).

-

At each RH level, allow the sample to equilibrate until a constant weight is achieved. The instrument records the weight change over time.

-

-

Desorption:

-

Subsequently, expose the sample to a series of decreasing RH levels to obtain the desorption isotherm.

-

Data Analysis:

-

Plot the equilibrium moisture content (as a percentage of the dry weight) against the relative humidity to generate the sorption and desorption isotherms.

-

The shape of the isotherm provides information about the mechanism of water sorption.[6][11]

-

The presence of hysteresis (the desorption curve not retracing the sorption curve) can indicate changes in the solid-state of the material upon moisture uptake.

Causality and Self-Validation:

-

Why DVS? DVS provides a rapid and accurate method for determining moisture sorption-desorption profiles under controlled temperature and humidity conditions.

-

Self-Validating System: The achievement of a stable weight at each RH step, as determined by the instrument's equilibrium criteria, ensures the validity of the data points on the isotherm.

Visualizing Workflows and Concepts

To aid in the conceptualization of the experimental designs and thermodynamic principles, the following diagrams are provided.

Caption: Thermodynamic cycle for the dissolution of phenylpyruvic acid calcium salt.

Caption: Workflow for forced degradation studies of phenylpyruvic acid calcium salt.

Concluding Remarks for the Practicing Scientist

This guide has provided a comprehensive overview of the known properties of phenylpyruvic acid calcium salt and, more importantly, has laid out a detailed, experimentally-driven roadmap for the determination of its critical thermodynamic and stability characteristics. The protocols described herein are designed to be robust, self-validating, and aligned with the rigorous standards of the pharmaceutical industry.

By systematically investigating the enthalpy of solution, solubility, and degradation pathways, researchers can build a deep and actionable understanding of this molecule. This knowledge is not merely academic; it is the foundation upon which stable, safe, and effective pharmaceutical products are built. The successful execution of these studies will empower drug development professionals to make informed decisions regarding formulation strategies, manufacturing processes, and the establishment of appropriate storage and handling conditions for phenylpyruvic acid calcium salt.

References

-

PubChem. Calcium phenylpyruvate. National Center for Biotechnology Information. [Link]

- Gendron R, Grenier D, Sorsa T, Uitto VJ, Mayrand D. Effect of microbial siderophores on matrix metalloproteinase-2 activity. J Periodontal Res. 1999 Jan;34(1):50-3. (Note: While this source is provided, its direct relevance to the thermodynamic properties is limited, but it establishes the compound's use in research).

-

Villablanca M, Cilento G. Oxidation of phenylpyruvic acid. PubMed. [Link]

-

Wikipedia. Standard enthalpy of formation. [Link]

-

Wikipedia. Enthalpy change of solution. [Link]

-

Chemistry LibreTexts. 8.7: Standard Enthalpy of formation. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

University of Washington, Department of Chemistry. Effect of Temperature on Solubility. [Link]

-

Li, S., & He, Y. (2017). Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]

-

Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

-

ResearchGate. Enthalpies of solution and reaction at 298.15 K. Data in kJ·mol −1. [Link]

-

Bionity.com. Moisture sorption isotherm. [Link]

-

Chemsrc. Calcium phenylpyruvate | CAS#:51828-93-4. [Link]

-

DergiPark. Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC. [Link]

-

Chemguide. Gibbs free energy. [Link]

-

Chemistry LibreTexts. Gibbs (Free) Energy. [Link]

-

SGS. Photostability. [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

Sources

- 2. Calcium phenylpyruvate | 51828-93-4 [chemicalbook.com]

- 3. Calcium phenylpyruvate | CAS#:51828-93-4 | Chemsrc [chemsrc.com]

- 4. Calcium phenylpyruvate | CAS 51828-93-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Calcium phenylpyruvate | C18H14CaO6 | CID 4644093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. proumid.com [proumid.com]

- 7. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Moisture_sorption_isotherm [bionity.com]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. Oxidation of phenylpyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. database.ich.org [database.ich.org]

- 15. Photostability | SGS [sgs.com]

Technical Guide: Solubility Profile of Calcium Phenylpyruvate (Calcium 2-oxo-3-phenylpropionate)

Topic: Phenylpyruvic Acid Calcium Salt Solubility: Aqueous vs. Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Chemists

Executive Summary: The Solubility Paradox

Calcium Phenylpyruvate (CAS: 51828-93-4) presents a distinct physicochemical profile that often leads to conflicting data in preliminary literature. While some commercial certificates of analysis (COAs) broadly label it as "soluble," rigorous formulation science classifies this compound as sparingly soluble in water and practically insoluble in common organic solvents (ethanol, ether).

This distinction is critical for drug development. The calcium salt is engineered precisely to reduce the high solubility and instability of the free acid (Phenylpyruvic acid), providing a stable, solid-state delivery mechanism for alpha-keto acid therapy (CKD management) and cosmetic applications. This guide dissects the solubility mechanics, providing a definitive reference for handling, purification, and formulation.

Physicochemical Identity & Lattice Dynamics

To understand the solubility, one must first understand the bond. Unlike sodium phenylpyruvate, which dissociates readily, the calcium salt forms a tighter coordination complex.

| Property | Specification |

| IUPAC Name | Calcium 2-oxo-3-phenylpropanoate |

| Molecular Formula | C₁₈H₁₄CaO₆ (Anhydrous basis) |

| Molecular Weight | 366.38 g/mol |

| Structure | Two phenylpyruvate anions coordinated to one Ca²⁺ cation. |

| Nature of Bond | Ionic with significant chelation character (Ca²⁺ coordinates with keto-enol oxygen). |

| Appearance | White to off-white crystalline powder.[1] |

The Chelation Effect: The alpha-keto group allows for bidentate chelation with the calcium ion. This increases the lattice energy significantly compared to simple carboxylate salts, directly resulting in reduced aqueous solubility.

Aqueous Solubility Profile

The "Sparingly Soluble" Classification

Contrary to the high solubility of the sodium salt, Calcium Phenylpyruvate is sparingly soluble in water at room temperature (20°C–25°C).

-

Estimated Solubility: < 1.0 g/100 mL (approx. 0.1% – 0.5% w/v).

-

Temperature Dependence: Solubility is endothermic; it increases moderately with heating (up to 50°C–60°C) but risks decarboxylation if sustained at high temperatures.

pH-Dependent Behavior (The Dissolution Mechanism)

The solubility is strictly pH-dependent. The compound exists in equilibrium between the solid salt, the dissociated ions, and the free acid.

-

pH < 2.0 (Acidic): The salt dissociates, and protons displace calcium. Result: Precipitation of Phenylpyruvic Acid (if concentration exceeds its own solubility) or formation of an organic-soluble phase.

-

pH 6.0 – 8.0 (Neutral): Stable, sparingly soluble salt. This is the target pH for solid-state stability.

-

pH > 10.0 (Basic): Formation of soluble hydroxides or carbonate complexes may occur, but degradation risk increases (aldol condensation).

Common Ion Effect

In formulation buffers containing Ca²⁺ (e.g., Ringer's solution) or high ionic strength, the solubility of Calcium Phenylpyruvate decreases further due to the common ion effect. This is a critical consideration for parenteral formulations.

Organic Solvent Compatibility

The organic solubility profile is the inverse of the free acid. This difference is the primary lever used in purification.

| Solvent | Solubility Rating | Mechanistic Insight |

| Ethanol / Methanol | Insoluble / Very Slightly Soluble | The high lattice energy of the salt resists solvation by alcohols. Used as an antisolvent to crystallize the salt. |

| Diethyl Ether / Hexane | Insoluble | The ionic nature of the Ca-salt prevents interaction with non-polar solvents. |

| DMSO / DMF | Slightly Soluble | Polar aprotic solvents can solvate the cation to a limited extent, but solubility remains low (< 25 mg/mL). |

| Acetone | Insoluble | Used to wash the precipitate during synthesis to remove organic impurities. |

Visualizing the Solubility Landscape

The following diagram illustrates the phase behavior and chemical transformations across different solvent systems.

Figure 1: Solubility Phase Map demonstrating the inverse relationship between the salt and acid forms across aqueous and organic media.

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

For determining precise solubility in a specific buffer or solvent.

-

Preparation: Weigh excess Calcium Phenylpyruvate (approx. 200 mg) into a glass vial.

-

Solvent Addition: Add 10.0 mL of the target solvent (Water, Buffer, or Ethanol).

-

Equilibration: Seal and shake at constant temperature (25°C) for 24 hours.

-

Note: Protect from light. Keto-acids are photosensitive.

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.

-

Quantification (Preferred): Dilute the filtrate with mobile phase and analyze via HPLC (UV detection at 290 nm).

-

Quantification (Alternative - Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Correction: Ensure the residue is not a hydrate or solvate; dry to constant weight.

-

Protocol: Purification via Antisolvent Precipitation

Standard method to isolate high-purity salt from reaction mixtures.

-

Dissolution: Dissolve crude Phenylpyruvic acid in a minimum volume of Ethanol.

-

Neutralization: Slowly add an aqueous solution of Calcium Acetate or Calcium Hydroxide while stirring.

-

Precipitation: The Calcium Phenylpyruvate will precipitate out as the water/ethanol ratio shifts or as the salt forms.

-

Washing: Filter the white solid and wash with cold Ethanol (to remove unreacted acid) and then Acetone (to dry).

-

Drying: Vacuum dry at 40°C. Do not exceed 60°C to prevent thermal degradation.

Implications for Drug Development

Formulation Strategy

-

Oral Solid Dosage: The sparing solubility is advantageous for sustained release but challenges immediate bioavailability. Micronization (reducing particle size to < 10 µm) is recommended to improve the dissolution rate (Noyes-Whitney equation).

-

Liquid Formulations: Aqueous solutions are difficult to stabilize at high concentrations. Suspensions or emulsions are required.

-

Salt Switching: In the stomach (low pH), the salt converts to the free acid, which is lipophilic and absorbs well. The calcium salt is essentially a "pro-drug" form for stability and handling.

Analytical Interference

When developing HPLC methods, ensure the sample diluent can dissolve the salt.

-

Recommendation: Use a diluent of 50:50 Water:Acetonitrile with 0.1% Phosphoric Acid . The acid ensures the salt dissociates and the phenylpyruvate remains in the protonated (soluble) form during injection.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4644093, Calcium phenylpyruvate. Retrieved from [Link]

- European Patent Office.Process for the preparation of phenyl pyruvic acid and its salts (EP0195530). (Describing precipitation of the calcium salt from organic/aqueous mixtures).

Sources

Toxicological Profile and Safety Data Sheet (SDS) Guide: Phenylpyruvate Calcium

The following technical guide provides an in-depth toxicological profile and safety data sheet (SDS) synthesis for Phenylpyruvate Calcium , structured for researchers and drug development professionals.

CAS Registry Number: 51828-93-4

Synonyms: Calcium 2-oxo-3-phenylpropanoate; Calcium

Executive Summary

Phenylpyruvate Calcium is the calcium salt of phenylpyruvic acid, a keto-acid analogue of the essential amino acid phenylalanine. It is primarily utilized in nephrology as a therapeutic agent (e.g., in Ketosteril®) to manage Chronic Kidney Disease (CKD). By acting as a nitrogen scavenger, it is transaminated in vivo to form phenylalanine, thereby recycling urea nitrogen and reducing uremic toxins.

From a toxicological perspective, the compound exhibits low acute toxicity but possesses a critical metabolic contraindication for individuals with Phenylketonuria (PKU) . Its safety profile is dominated by its physiological conversion into active amino acids and the potential for hypercalcemia upon chronic administration.

Chemical Identity & Physical Properties[1]

| Parameter | Data |

| CAS Number | 51828-93-4 |

| Molecular Formula | |

| Molecular Weight | 366.38 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Slightly soluble in water; Soluble in dilute acids |

| Stoichiometry | 2:1 (Phenylpyruvate anion : Calcium cation) |

| Melting Point | >260°C (Decomposes) |

Toxicological Profile

Metabolic Fate & Pharmacokinetics (ADME)

The toxicity of phenylpyruvate calcium is inextricably linked to its metabolic conversion. Unlike xenobiotics that require detoxification, this compound enters the core amino acid metabolism.

-

Absorption: Dissociates in the acidic environment of the stomach into calcium ions (

) and phenylpyruvic acid. -

Metabolism (Nitrogen Recycling): Phenylpyruvate undergoes transamination in the liver.[1] It accepts an amino group from non-essential amino acids (e.g., glutamate/alanine), converting it into L-Phenylalanine . This process consumes excess nitrogen, effectively lowering blood urea nitrogen (BUN) levels.

-

Excretion: Metabolized phenylalanine is incorporated into proteins or oxidized to tyrosine. Unconverted phenylpyruvate can be reduced to phenyllactate or decarboxylated to phenylacetate and excreted in urine.

Acute Toxicity[3]

-

Oral LD50 (Rat): Estimated > 2000 mg/kg (Based on read-across from sodium phenylpyruvate and therapeutic dosing in humans).

-

Human Therapeutic Window: Clinical doses in CKD patients often range from 200 mg to 1000 mg daily without acute toxic effects, classifying it as GHS Category 5 (Low Toxicity) or Unclassified.

Chronic Toxicity & Carcinogenicity

-

Hypercalcemia: The most significant chronic risk is calcium overload. Long-term administration requires monitoring of serum calcium levels to prevent calciphylaxis or renal calculi.

-

Carcinogenicity: No evidence of carcinogenicity. Phenylpyruvate is a natural metabolite; however, high physiological levels are associated with neurotoxicity only in the context of metabolic enzyme deficiency (see 3.4).

-

Genotoxicity: Ames test data for calcium salts of alpha-keto acids generally show negative results (non-mutagenic).

Critical Contraindication: Phenylketonuria (PKU)

Mechanism of Toxicity: In healthy individuals, Phenylalanine Hydroxylase (PAH) converts Phenylalanine to Tyrosine.[1] In PKU patients, PAH is deficient.[1] Administering Phenylpyruvate Calcium increases the Phenylalanine load (via transamination), which cannot be cleared.

-

Result: Accumulation of Phenylalanine and Phenylpyruvate leads to severe neurotoxicity and cognitive impairment.

-

Safety Restriction: STRICTLY CONTRAINDICATED for patients with PKU.

Mechanism of Action Visualization

The following diagram illustrates the "Nitrogen Recycling" mechanism that validates the safety and utility of this compound in renal therapy.

Caption: Nitrogen scavenging pathway converting Phenylpyruvate to Phenylalanine. Note the critical metabolic block in PKU patients.

Safety Data Sheet (SDS) Synthesis

Note: This section synthesizes critical data for laboratory and industrial handling. It is not a legal substitute for a manufacturer-issued SDS but serves as a technical master guide.

Section 1: Hazards Identification

-

GHS Classification: Not classified as a dangerous substance according to GHS/CLP.

-

Signal Word: Warning (Precautionary).

-

Hazard Statements:

-

H315: Causes skin irritation (Mechanical).

-

H319: Causes serious eye irritation (Mechanical dust).

-

H335: May cause respiratory irritation.

-

Section 2: Handling and Storage

-

Handling: Minimize dust generation. Use local exhaust ventilation. Avoid contact with strong oxidizing agents.[2]

-

Storage: Store at 2–8°C (Refrigerated) recommended for long-term stability, though stable at room temperature if sealed. Hygroscopic—keep tightly closed.

Section 3: Exposure Controls / Personal Protection

| Component | Control Parameter | Recommendation |

| Respiratory | N95 / P2 Filter | Required if dust formation occurs. |

| Hand Protection | Nitrile Rubber | Glove thickness > 0.11 mm. |

| Eye Protection | Safety Glasses | Side shields required; goggles if dusting. |

| Engineering | Fume Hood | Recommended for weighing bulk quantities. |

Section 4: Emergency Response Protocols

Caption: Emergency triage workflow highlighting the specific check for PKU status upon ingestion.

Regulatory Landscape[4][5][6][7][8]

-

Pharmaceutical Use: Approved as an Active Pharmaceutical Ingredient (API) in alpha-keto acid formulations (e.g., Ketosteril) in Europe, Asia, and Latin America.

-

Food/Supplement: Status varies by region. In the US, often sold as a "dietary supplement" ingredient, though less common than Calcium Pyruvate.

-

Cosmetics: Listed in EU CosIng database as a skin conditioning agent.

References

-

Fresenius Kabi. (2023). Ketosteril® Prescribing Information. Summary of Product Characteristics (SmPC). Link

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 4644093, Calcium phenylpyruvate. PubChem. Link

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Phenylpyruvic acid and its salts. Link

-

Santa Cruz Biotechnology. (2024). Calcium Phenylpyruvate Safety Data Sheet (SC-294002). Link

-

Walser, M. (1983). Nutritional Management of Chronic Renal Failure. American Journal of Kidney Diseases. Link

Sources

Literature review on phenylpyruvate calcium in gut microbiota metabolism

An In-depth Technical Guide to the Role of Phenylpyruvate Calcium in Gut Microbiota Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate interplay between dietary components, the gut microbiota, and host metabolism is a frontier of scientific discovery with profound implications for health and disease. Phenylalanine, an essential aromatic amino acid, and its keto acid, phenylpyruvate, are central to this interaction. The gut microbiome actively metabolizes phenylalanine, producing a cascade of bioactive molecules that can influence host physiology. Phenylpyruvate calcium, a stable salt of this key metabolite, offers a unique tool to investigate these complex pathways. This technical guide provides an in-depth review of the metabolism of phenylpyruvate by the gut microbiota, the potential modulatory role of the calcium ion, and the state-of-the-art methodologies to study these interactions. We will explore the biochemical pathways, the physiological consequences of microbial metabolites, and provide detailed protocols for researchers in the field.

Introduction: The Host-Microbe Symbiosis in Aromatic Amino Acid Metabolism

The human gut is a complex ecosystem harboring trillions of microorganisms that play a pivotal role in host physiology, extending far beyond simple digestion.[1][2] These microbial communities engage in a chemical dialogue with the host, transforming dietary components into a vast array of metabolites that can enter systemic circulation and influence health and disease.[2] Aromatic amino acids, including phenylalanine, are key substrates for this microbial metabolism, leading to the production of signaling molecules that can impact the gastrointestinal tract and distant organs.[1][2]

Phenylalanine is an essential amino acid that must be obtained from the diet. While the host primarily metabolizes phenylalanine in the liver, a significant portion can reach the colon and be acted upon by the gut microbiota.[3][4] A key intermediate in this microbial metabolism is phenylpyruvic acid, the α-keto acid of phenylalanine. The production and subsequent metabolism of phenylpyruvate by gut bacteria are of growing interest due to the bioactive nature of its downstream products.[3][4]

This guide focuses on phenylpyruvate, with a specific emphasis on its calcium salt form. Calcium phenylpyruvate is a stable compound used in various applications, including as a pharmaceutical agent in the management of chronic renal failure.[5] Its use in research allows for the controlled delivery of phenylpyruvate to in vitro and in vivo systems, providing a means to dissect its metabolic fate and physiological effects. Furthermore, the calcium component itself may influence the gut microbial ecosystem, adding another layer of complexity and potential for modulation.[6][7][8][9][10][11]

The Biochemistry of Phenylpyruvate and its Calcium Salt

Phenylpyruvic acid (2-oxo-3-phenylpropanoic acid) is an α-keto acid derived from the deamination of phenylalanine. In the context of gut microbiota, this conversion is a crucial first step in a series of metabolic transformations.

Chemical Properties of Phenylpyruvate Calcium:

| Property | Value | Source |

| CAS Number | 51828-93-4 | [5] |

| Molecular Formula | C18H14CaO6 | [12] |

| Molecular Weight | 366.38 g/mol | [13] |

| Appearance | White to off-white solid | [5] |

| Solubility | Slightly soluble in DMSO | [5] |

| Stability | Hygroscopic | [5] |

The calcium salt of phenylpyruvate provides a stable, solid form of the compound, which can be advantageous for experimental applications compared to the free acid.[5]

Microbial Metabolism of Phenylpyruvate in the Gut

Dietary phenylalanine that escapes absorption in the small intestine is metabolized by a diverse community of gut bacteria in the colon. The initial conversion to phenylpyruvate is a key branching point, leading to several downstream metabolic pathways.

Key Bacterial Players

Several bacterial species have been implicated in the metabolism of phenylalanine and phenylpyruvate. Notably, species from the phyla Firmicutes and Bacteroidetes are major contributors.[14] Genera such as Lactobacillus, Clostridium, and Bacteroides are known to possess the enzymatic machinery for these transformations.[4] For instance, Lactobacillus plantarum can directly produce phenylpyruvic acid.[15]

Metabolic Pathways of Phenylpyruvate

The microbial metabolism of phenylpyruvate primarily leads to the production of phenylacetic acid (PAA). Two distinct enzymatic pathways have been identified for this conversion[3][4]:

-

Phenylpyruvate:ferredoxin oxidoreductase (PPFOR) Pathway: This pathway involves the oxidative decarboxylation of phenylpyruvate to form phenylacetyl-CoA, which is then converted to PAA.

-

Phenylpyruvate decarboxylase (PPDC) Pathway: This pathway utilizes a thiamine pyrophosphate (TPP)-dependent enzyme to non-oxidatively decarboxylate phenylpyruvate to phenylacetaldehyde, which is subsequently oxidized to PAA.

From PAA, further host-microbe co-metabolism can occur. In the liver, PAA is conjugated with glutamine to form phenylacetylglutamine (PAGln), a metabolite that has been linked to cardiovascular disease.[3][4]

Figure 1: Microbial metabolism of phenylalanine to phenylpyruvate and its subsequent conversion to phenylacetic acid (PAA) in the gut, followed by host conjugation to phenylacetylglutamine (PAGln).

The Modulatory Role of Calcium on the Gut Microbiota

The "calcium" component of phenylpyruvate calcium is not merely an inert counter-ion. Dietary calcium has been shown to independently influence the gut microbial ecosystem. High-calcium diets can alter the composition of the gut microbiota, often favoring the growth of certain beneficial bacteria like Lactobacillus.[16]

Mechanisms by which calcium may exert its effects include:

-

Altering the intestinal environment: Calcium can increase the pH of the colon and precipitate bile acids and fatty acids, which can reduce the levels of cytotoxic components that may harm epithelial cells and influence microbial composition.[16]

-

Influencing nutrient availability: The formation of calcium phosphate complexes can affect the availability of these minerals for both the host and the microbiota.

-

Modulating host-microbe signaling: Calcium is a ubiquitous second messenger, and the calcium-sensing receptor (CaSR), present in the gut, plays a role in maintaining intestinal barrier function and can be influenced by gut microbiota.[10][17]

Therefore, when studying the effects of phenylpyruvate calcium, it is crucial to consider that the observed outcomes may be a result of the combined actions of phenylpyruvate and calcium on the gut microbiota and the host.

Physiological and Pathophysiological Implications

The microbial metabolites of phenylpyruvate are not inert bystanders; they can exert significant biological effects.

-

Phenylacetylglutamine (PAGln) and Cardiovascular Disease: Elevated levels of PAGln, a direct downstream product of microbial PAA production, have been associated with an increased risk of cardiovascular events.[3] This highlights a direct link between gut microbial metabolism of phenylalanine and host cardiovascular health.

-

Phenylketonuria (PKU): In the genetic disorder PKU, impaired host metabolism of phenylalanine leads to its accumulation and conversion to phenylpyruvate. Studies have shown that PKU patients exhibit a distinct gut microbiome composition, which may be influenced by their phenylalanine-restricted diet.[14][18][19] This suggests a complex interplay between host genetics, diet, the gut microbiota, and the production of phenylalanine-derived metabolites.

-

Inflammation and Barrier Function: Phenylpyruvate itself has been shown to have pro-inflammatory properties in certain contexts. The integrity of the gut barrier is crucial for preventing the translocation of microbial products that can trigger inflammation. Calcium has been implicated in the maintenance of gut barrier function.

Methodologies for Studying Phenylpyruvate-Microbiota Interactions

A multi-pronged approach is necessary to comprehensively investigate the metabolism of phenylpyruvate calcium by the gut microbiota.

Figure 2: A typical experimental workflow for investigating the metabolism of phenylpyruvate calcium by the gut microbiota, combining in vitro and in vivo models with analytical techniques.

In Vitro Batch Fermentation Protocol

This protocol allows for the screening of the metabolic potential of a fecal microbiota to metabolize phenylpyruvate calcium under controlled anaerobic conditions.

Materials:

-

Anaerobic chamber (37°C)

-

Fresh human fecal samples

-

Anaerobic dilution solution (e.g., pre-reduced phosphate-buffered saline)

-

Fermentation medium (e.g., basal medium with peptone and yeast extract)

-

Phenylpyruvate calcium

-

Sterile, anaerobic culture tubes

Procedure:

-

Prepare Media and Solutions: Prepare all media and solutions and place them in the anaerobic chamber at least 24 hours prior to the experiment to ensure they are anoxic.

-

Prepare Fecal Inoculum:

-

In the anaerobic chamber, weigh a fresh fecal sample.

-

Prepare a 10% (w/v) fecal slurry by homogenizing the feces in the anaerobic dilution solution.

-

Filter the slurry through sterile cheesecloth to remove large particulate matter.

-

-

Set up Fermentation Tubes:

-

To sterile anaerobic tubes, add the fermentation medium.

-

Add phenylpyruvate calcium to the desired final concentration. Include control tubes without phenylpyruvate calcium.

-

Inoculate each tube with the fecal slurry (e.g., 10% v/v).

-

-

Incubation: Incubate the tubes at 37°C in the anaerobic chamber for a specified time course (e.g., 0, 12, 24, 48 hours).

-

Sampling: At each time point, collect aliquots for microbial and metabolite analysis. Immediately stop metabolic activity by flash-freezing in liquid nitrogen or placing on dry ice. Store samples at -80°C.

Animal Models

Gnotobiotic (germ-free) or specific-pathogen-free (SPF) mouse models are invaluable for studying host-microbe interactions in a controlled in vivo setting.

-

Gnotobiotic Mice: These animals are raised in a sterile environment and can be colonized with a single bacterial species or a defined consortium. This allows for the direct attribution of metabolic transformations to specific microbes.

-

SPF Mice: These animals have a complex but defined microbiota. They are useful for studying the effects of phenylpyruvate calcium on a more complete microbial community and the subsequent host response.

Experimental Design:

-

Acclimatize mice to the desired diet.

-

Administer phenylpyruvate calcium via oral gavage or by incorporating it into the diet. Include a vehicle control group and potentially a calcium-only control group to delineate the effects of the cation.

-

Collect fecal samples at regular intervals throughout the study.

-

At the end of the study, collect cecal contents, intestinal tissues, and blood for analysis.

16S rRNA Gene Sequencing for Microbiota Profiling

This technique is used to assess changes in the composition of the bacterial community.

Workflow:

-

DNA Extraction: Extract microbial DNA from fecal or cecal samples using a commercially available kit with a bead-beating step for efficient lysis of bacterial cells.

-

PCR Amplification: Amplify a variable region (e.g., V4) of the 16S rRNA gene using universal primers.

-

Library Preparation: Prepare sequencing libraries from the PCR amplicons.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Data Analysis: Use a bioinformatics pipeline such as QIIME 2 or DADA2 to process the raw sequencing data. This includes quality filtering, denoising, taxonomic classification, and diversity analysis.

LC-MS/MS for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for identifying and quantifying phenylpyruvate and its metabolites.

Sample Preparation (Fecal Samples):

-

Lyophilization: Freeze-dry fecal samples to remove water and allow for accurate weighing.

-

Extraction:

-

Weigh a precise amount of lyophilized feces (e.g., 50 mg).

-

Add a cold extraction solvent (e.g., methanol/water mixture).

-

Homogenize thoroughly using a bead beater.

-

Centrifuge at high speed at 4°C to pellet solids.

-

-

Filtration: Filter the supernatant through a 0.2 µm filter to remove any remaining particulates.

-

Analysis: Analyze the filtrate by LC-MS/MS.

LC-MS/MS Conditions:

-

Chromatography: Use a reverse-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

-

Mass Spectrometry: Operate the mass spectrometer in negative ionization mode. Use multiple reaction monitoring (MRM) for targeted quantification of phenylpyruvate, PAA, and other expected metabolites, with stable isotope-labeled internal standards for accurate quantification.

Future Perspectives and Therapeutic Implications

The study of phenylpyruvate calcium and its interaction with the gut microbiota opens up several avenues for future research and potential therapeutic applications.

-

Modulation of PAGln Production: Understanding the specific bacteria and enzymes responsible for PAA production could lead to strategies to reduce the formation of pro-atherogenic PAGln. This could involve targeted probiotics, prebiotics, or small molecule inhibitors of microbial enzymes.

-

PKU Management: The gut microbiota may represent a novel therapeutic target in PKU. Modulating the microbiome to enhance the degradation of phenylalanine and its metabolites could complement dietary restrictions.

-

Calcium and Gut Health: Further research is needed to fully understand the synergistic or antagonistic effects of calcium and phenylpyruvate on the gut microbiota and host health. This could inform the design of supplements or dietary interventions for conditions associated with gut dysbiosis.

Conclusion

Phenylpyruvate calcium serves as a valuable tool for dissecting the complex metabolic interplay between the host and the gut microbiota in the context of aromatic amino acid metabolism. Its metabolism by gut bacteria leads to the production of bioactive molecules with significant physiological implications. The calcium component adds an additional layer of interaction, with the potential to modulate the microbial community. By employing a combination of in vitro fermentation, animal models, and advanced analytical techniques such as 16S rRNA sequencing and LC-MS/MS, researchers can gain a deeper understanding of these pathways. This knowledge will be instrumental in developing novel therapeutic strategies for a range of conditions, from cardiovascular disease to inherited metabolic disorders.

References

-

Wang, J., Wang, L., Zhou, H., et al. (2022). Gut microbiota and calcium balance. Frontiers in Microbiology, 13, 1033933. [Link]

-

Ding, Z., Li, Y., Wang, W., et al. (2020). Gut microbiota and bone health. Aging and Disease, 11(2), 375-387. [Link]

-

Weaver, C. M. (2015). Diet, gut microbiome, and bone health. Current Osteoporosis Reports, 13(2), 71-76. [Link]

-

Chen, Y., & Parikh, K. (2017). Association between gut microbiota and bone health: Potential mechanisms and prospective. The Journal of Clinical Endocrinology & Metabolism, 102(10), 3635-3646. [Link]

-

Takimoto, T., Hatanaka, M., Hori, T., et al. (2016). Visualization of probiotic-mediated Ca2+ signaling in intestinal epithelial cells in vivo. Frontiers in Immunology, 7, 626. [Link]

-

Jiang, C., Sun, Y., Liu, C., et al. (2024). Calcium-sensing receptor alleviates gut damage caused by endotoxemia by regulating gut microbiota. Translational Pediatrics, 13(1), 86-100. [Link]

-

Dodd, D., Spitzer, M. H., Van Treuren, W., et al. (2017). A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. Nature, 551(7682), 648-652. [Link]

-

Christakos, S., Li, S., De La Cruz, J., et al. (2023). Calcium and gastrointestinal disorders: Mechanistic insights and therapeutic interventions. IMR Press. [Link]

-

Cheng, M., Li, Y., Dai, Z., et al. (2023). Calcium-sensitive receptors alters intestinal microbiota metabolites especially SCFAs and ameliorates intestinal barrier damage in neonatal rat endotoxemia. Drug Design, Development and Therapy, 17, 2695-2712. [Link]

-

Carmo, F. L., Pires, C. V., & de Cássia Gonçalves Alfenas, R. (2016). Could the beneficial effects of dietary calcium on obesity and diabetes control be mediated by changes in intestinal microbiota and integrity? British Journal of Nutrition, 115(6), 949-957. [Link]

-

Sankar, P., & Lappin, S. L. (2024). Role of the gut bacteria-derived metabolite phenylacetylglutamine in health and diseases. StatPearls. [Link]

-

Rey-Stolle, F., & Arboleya, S. (2016). Gnotobiotic rodents: An in vivo model for the study of microbe–microbe interactions. Frontiers in Microbiology, 7, 429. [Link]

-

Flood, A., Cash, B. D., O'Keefe, S. J. D., et al. (2016). Circulating biomarkers of gut barrier function: Correlates and nonresponse to calcium supplementation among colon adenoma patients. Cancer Epidemiology, Biomarkers & Prevention, 25(2), 310-317. [Link]

-

Ogita, T., Yamamoto, Y., & Tsuru, A. (2017). Gut microbiota of mice putatively modifies amino acid metabolism in the host brain. British Journal of Nutrition, 117(7), 947-958. [Link]

-

Wang, Y., Li, F., Zhang, L., et al. (2021). Intestinal microbiota and serum metabolic profile responded to two nutritional different diets in mice. Frontiers in Nutrition, 8, 743419. [Link]

-

Al-Mansoori, L., Al-Jaber, H., Prince, A., & El-Agroudy, N. (2023). Experimental animal models of phenylketonuria: Pros and cons. Semantic Scholar. [Link]

-

van der Goot, A. T., van Vliet, D., & van Spronsen, F. J. (2022). Gut-microbiome composition in response to phenylketonuria depends on dietary phenylalanine in BTBR Pahenu2 mice. Frontiers in Nutrition, 8, 788733. [Link]

-

van der Goot, A. T., van Vliet, D., & van Spronsen, F. J. (2022). Gut-microbiome composition in response to phenylketonuria depends on dietary phenylalanine in BTBR Pahenu2 mice. Frontiers in Nutrition, 8, 788733. [Link]

-

May, D. S., Bor-An, L., & Turnbaugh, P. J. (2023). Host-microbe co-metabolism via MCAD generates circulating metabolites including hippuric acid. Nature Communications, 14(1), 539. [Link]

-

Liu, Y., Hou, Y., Wang, G., & Zheng, X. (2023). Metabolism of phenylalanine in host and intestinal microorganism: research progress. Chinese Journal of Animal Nutrition, 35(8), 5173-5182. [Link]

-

Castelli, V., d'Angelo, M., & Lombardi, F. (2022). A metabologenomic approach reveals alterations in the gut microbiota of a mouse model of Alzheimer's disease. PLoS ONE, 17(8), e0273729. [Link]

-

Kalla, A. V., Vijayakumar, S., Joseph, H. A., & Thomas, J. (2023). Impact of gut probiotic metabolites on phenylketonuria. Frontiers in Cellular and Infection Microbiology, 13, 1269382. [Link]

-

Wang, H., Wang, G., & Zhao, J. (2024). Gut microbiota metabolism of branched-chain amino acids and their metabolites can improve the physiological function of aging mice. Food & Function, 15(1), 143-156. [Link]

-

Wrzosek, L., & Cassard, A. M. (2022). Metabolic reconstitution of germ-free mice by a gnotobiotic microbiota varies over the circadian cycle. iScience, 25(10), 105151. [Link]

-

Lukić, I., Getselter, D., & Ziv, O. (2019). Germ free (GF) mice exhibit less depressive-like behavior than specific... ResearchGate. [Link]

-

ChemSrc. (2025). Calcium phenylpyruvate. Chemsrc. [Link]

-

Robertson, R. C., & Cowen, L. E. (2024). Comparison of gnotobiotic communities reveals unexpected amino acid metabolism by the pre-weaning microbiome. bioRxiv. [Link]

-

Akyol, H., & Yilmaz, H. (2024). Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC-MS/MS. DergiPark. [Link]

-

Zhang, X., & Li, W. (2023). Relationship between gut microbiota and phenylalanine levels: A Mendelian randomization study. Journal of Clinical Laboratory Analysis, 37(12), e25000. [Link]

Sources

- 1. A Metabologenomic approach reveals alterations in the gut microbiota of a mouse model of Alzheimer’s disease | PLOS One [journals.plos.org]

- 2. Metabolism of phenylalanine in host and intestinal microorganism: research progress [cjm.dmu.edu.cn]

- 3. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Impact of gut probiotic metabolites on phenylketonuria [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Gut microbiota and calcium balance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Gut Microbiome and Osteoporosis [aginganddisease.org]

- 10. Calcium-sensing receptor alleviates gut damage caused by endotoxemia by regulating gut microbiota - Sun - Translational Pediatrics [tp.amegroups.org]

- 11. imrpress.com [imrpress.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Relationship Between Gut Microbiota and Phenylalanine Levels: A Mendelian Randomization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Could the beneficial effects of dietary calcium on obesity and diabetes control be mediated by changes in intestinal microbiota and integrity? | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 16. Calcium-Sensitive Receptors Alters Intestinal Microbiota Metabolites Especially SCFAs and Ameliorates Intestinal Barrier Damage in Neonatal Rat Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gut-Microbiome Composition in Response to Phenylketonuria Depends on Dietary Phenylalanine in BTBR Pahenu2 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Gut-Microbiome Composition in Response to Phenylketonuria Depends on Dietary Phenylalanine in BTBR Pahenu2 Mice [frontiersin.org]

- 19. aacrjournals.org [aacrjournals.org]

Methodological & Application

Protocol for dissolving phenylpyruvic acid calcium salt for cell culture media

Application Note: Optimized Solubilization Protocol for Phenylpyruvic Acid Calcium Salt in Cell Culture Systems

Executive Summary

Phenylpyruvic acid (PPA) is a critical alpha-keto acid intermediate in phenylalanine metabolism, widely utilized in research regarding Phenylketonuria (PKU), oxidative stress, and amino acid biosynthesis.[1] However, PPA is chemically unstable in its free acid form, prone to rapid oxidative decarboxylation and polymerization. Consequently, it is supplied as a Calcium Salt (Ca-PPA) to ensure solid-state stability.

The Challenge: While the calcium salt stabilizes the compound during storage, it presents significant solubility hurdles in aqueous cell culture media. Direct addition to media often results in:

-

Incomplete Dissolution: Leaving undissolved crystals that skew dosing.

-

Calcium Phosphate Precipitation: The "Calcium Trap," where dissociated Ca²⁺ reacts with inorganic phosphates in media (e.g., DMEM, RPMI) to form insoluble precipitates, stripping the media of essential nutrients.

This guide provides a field-proven, biphasic solubilization strategy (Solvent-Based and Aqueous-Chelation) to ensure precise dosing, sterility, and bioavailability.

Chemical & Physical Properties

Understanding the substrate is the first step to reproducible science.

| Parameter | Specification | Notes |

| Compound Name | Phenylpyruvic Acid Calcium Salt | Often supplied as a hydrate. |

| MW | ~366.4 g/mol (anhydrous basis) | Note: Check specific lot for hydration state (e.g., dihydrate) to adjust mass. |

| Solubility (Water) | < 1 mg/mL (Neutral pH) | Sparingly soluble due to the calcium counter-ion. |

| Solubility (DMSO) | ~25 mg/mL | Preferred solvent for stock solutions.[2] |

| Solubility (Ethanol) | ~10 mg/mL | Alternative solvent.[2] |

| Stability | High (Solid); Low (Solution) | Solutions degrade within 24h at RT. Always prepare fresh. |

| pKa | ~2.5 (Carboxyl), ~9 (Enol) | Exists as keto-enol tautomers; pH sensitive. |

Critical Experimental Considerations

The "Calcium Trap" Mechanism

When Ca-PPA dissolves, it dissociates:

In culture media (pH 7.4), the released Ca²⁺ encounters phosphate ions (

Implication: You generally cannot dissolve Ca-PPA directly in DMEM/RPMI at concentrations >1 mM without risk of precipitation. You must use a concentrated stock solution.

Keto-Enol Tautomerism & Oxidation

PPA exists in equilibrium between its keto and enol forms. In aqueous solution, particularly at alkaline pH, it is susceptible to oxidative degradation into benzaldehyde and oxalate.

-

Rule: Keep stock solutions acidic or neutral if storing for >1 hour.

-

Rule: Protect from light.

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct solubilization method based on your cell line's sensitivity to solvents.

Figure 1: Decision tree for Phenylpyruvic Acid Calcium Salt solubilization. Method A is preferred for stability and sterility.

Protocol A: The DMSO Stock Method (Gold Standard)

This method is recommended for 95% of applications. It utilizes DMSO to overcome the lattice energy of the calcium salt, creating a highly concentrated stock that minimizes volume addition to the culture media.

Reagents:

-

Phenylpyruvic acid calcium salt (Solid).

-

Dimethyl sulfoxide (DMSO), sterile, cell-culture grade (Sigma Hybrid-Max or equivalent).

-

0.22 µm Syringe Filter (PTFE or Nylon membrane—Do not use Cellulose Acetate with DMSO).

Procedure:

-

Calculation: Determine the mass required for a 100 mM stock solution.

-

Example: To make 10 mL of 100 mM stock:

-

-